The IUPAC name methyl 3-(quinolin-8-yl)benzoate is derived systematically:
The molecular formula is C₁₇H₁₃NO₂, with a molecular weight of 263.29 g/mol. The SMILES notation (COC(=O)C1=CC=CC(=C1)C2=CC=CC3=C2N=CC=C3) clarifies the connectivity: the quinoline nitrogen resides at position 8, linked to the benzoate’s 3-carbon.
Isomerism in quinoline esters arises from variations in substituent positions. For example:
The 3-substituted configuration optimizes steric and electronic interactions, enhancing stability compared to ortho or para isomers.
Quinoline derivatives have been pivotal in medicinal and materials chemistry since the 19th century. Early synthetic routes focused on Skraup and Doebner-von Miller reactions to construct the quinoline core. Modern methods, such as transition-metal-catalyzed cross-coupling, enable precise functionalization at specific positions.
The esterification of quinoline-substituted benzoic acids, as seen in methyl 3-(8-quinolinyl)benzoate, typically employs acid-catalyzed Fischer esterification or Steglich esterification for milder conditions. Industrial-scale production may utilize continuous-flow reactors to enhance yield and purity.